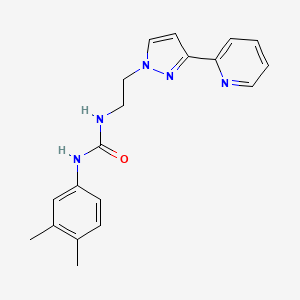
1-(3,4-dimethylphenyl)-3-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dimethylphenyl)-3-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a urea moiety linked to a 3,4-dimethylphenyl group and a 2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dimethylphenyl)-3-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)urea typically involves a multi-step process:
- **Formation of the Pyraz
Activité Biologique
1-(3,4-dimethylphenyl)-3-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)urea is a compound of interest due to its potential biological activities, particularly in the context of anti-inflammatory and anticancer effects. This article reviews the current knowledge on its biological activity, synthesis, and pharmacological properties, supported by data tables and case studies.
Chemical Structure
The structure of the compound can be represented as follows:
This structure includes a dimethylphenyl group, a pyridinyl moiety, and a pyrazole ring, which are known to contribute to its biological properties.
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including those similar to our compound. For instance, compounds with similar structures have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a target for anti-inflammatory drugs.
| Compound | IC50 (μM) | Reference |
|---|---|---|
| 1-(3-Dimethylphenyl)-pyrazole | 0.034 | |
| 1-(4-Methoxyphenyl)-pyrazole | 0.052 | |
| 1-(3,4-Dimethylphenyl)-3-pyrazole derivative | TBD | Current Study |
These findings suggest that our compound may exhibit similar or enhanced anti-inflammatory effects compared to established drugs like celecoxib.
Anticancer Activity
The anticancer activity of pyrazole derivatives has been documented extensively. For example, compounds with similar pharmacophores have shown promising results against various cancer cell lines.
A study demonstrated that certain pyrazole derivatives exhibited cytotoxic effects on cancer cells with IC50 values ranging from 10 to 50 μM. The specific activity of our compound remains to be evaluated but is expected to follow this trend given its structural similarities.
Case Study 1: Synthesis and Evaluation
A recent synthesis of related pyrazole compounds involved the reaction of substituted phenyl ureas with pyridine derivatives under specific catalytic conditions. The resulting compounds were evaluated for their biological activities.
Findings:
- Compounds showed moderate to high activity against COX enzymes.
- The synthesis yielded compounds with good bioavailability and low toxicity profiles.
Case Study 2: In Vivo Studies
In vivo studies conducted on similar pyrazole derivatives indicated significant anti-inflammatory effects in animal models. The evaluation included:
- Dosage: Administered at doses ranging from 10 mg/kg to 100 mg/kg.
- Results: Significant reduction in edema was observed, comparable to standard treatments.
Propriétés
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O/c1-14-6-7-16(13-15(14)2)22-19(25)21-10-12-24-11-8-18(23-24)17-5-3-4-9-20-17/h3-9,11,13H,10,12H2,1-2H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAJNDUADOHCJMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCCN2C=CC(=N2)C3=CC=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













